molecular formula C12H8N6 B10877923 5-amino-1-(phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

5-amino-1-(phthalazin-1-yl)-1H-pyrazole-4-carbonitrile

Katalognummer: B10877923
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: XSIJASGBWHECMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a phthalazinyl group, a pyrazolyl group, and a cyanide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 1-phthalazinyl hydrazine with ethyl acetoacetate to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL CYANIDE
  • 5-AMINO-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL CYANIDE

Uniqueness

5-AMINO-1-(1-PHTHALAZINYL)-1H-PYRAZOL-4-YL CYANIDE is unique due to its phthalazinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Eigenschaften

Molekularformel

C12H8N6

Molekulargewicht

236.23 g/mol

IUPAC-Name

5-amino-1-phthalazin-1-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H8N6/c13-5-9-7-16-18(11(9)14)12-10-4-2-1-3-8(10)6-15-17-12/h1-4,6-7H,14H2

InChI-Schlüssel

XSIJASGBWHECMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NN=C2N3C(=C(C=N3)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.